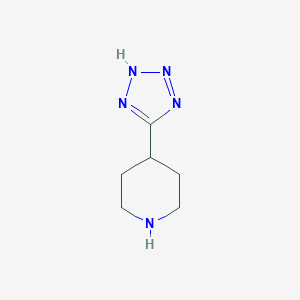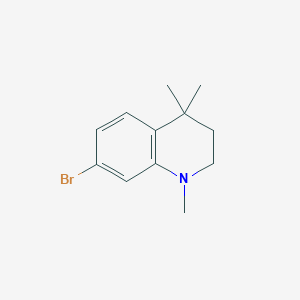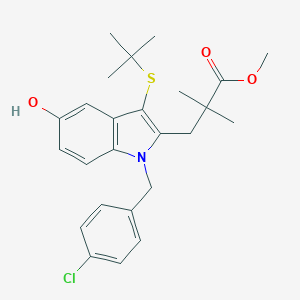
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
作用机制
The mechanism of action of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes.
生化和生理效应
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have fluorescent properties, making it a potential tool for imaging biological systems.
实验室实验的优点和局限性
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, it has been shown to have low toxicity in vitro. However, its fluorescent properties may limit its use in certain experiments, and further studies are needed to fully understand its mechanism of action.
未来方向
There are several future directions for the study of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate. One potential direction is to further investigate its anticancer and anti-inflammatory properties, with the goal of developing it into a therapeutic agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and stability.
合成方法
The synthesis of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate involves a series of reactions. The starting material is 5-bromo-1-indole-2-carboxylic acid, which undergoes a coupling reaction with tert-butylthiol to form 5-(tert-butylthio)-1-indole-2-carboxylic acid. This intermediate is then reacted with 4-chlorobenzyl bromide to form 3-(tert-butylthio)-1-(4-chlorobenzyl)-5-indolyl-2-carboxylic acid. The final product is obtained by esterification of this intermediate with methyl 2,2-dimethylpropanoate.
科学研究应用
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
CAS 编号 |
136694-17-2 |
|---|---|
产品名称 |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate |
分子式 |
C25H30ClNO3S |
分子量 |
460 g/mol |
IUPAC 名称 |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H30ClNO3S/c1-24(2,3)31-22-19-13-18(28)11-12-20(19)27(15-16-7-9-17(26)10-8-16)21(22)14-25(4,5)23(29)30-6/h7-13,28H,14-15H2,1-6H3 |
InChI 键 |
JNYMUUPNIYCCHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
规范 SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



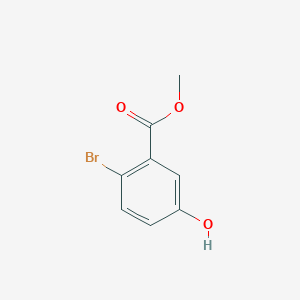
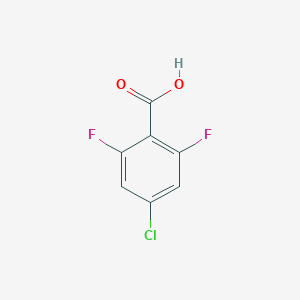
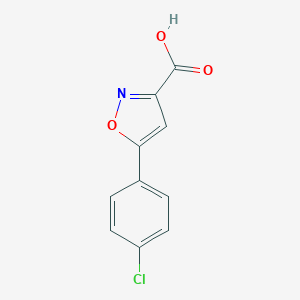
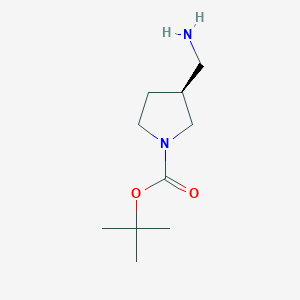
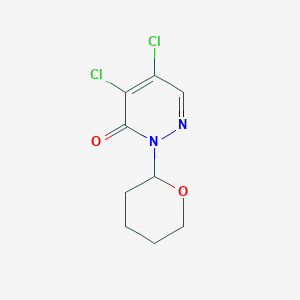
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
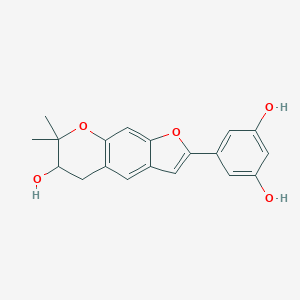
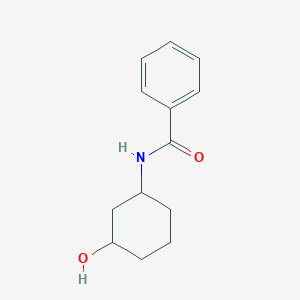
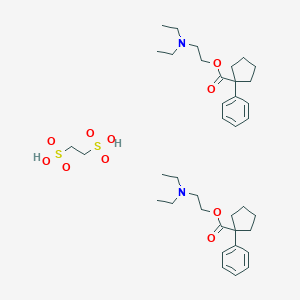
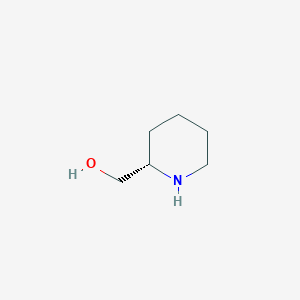
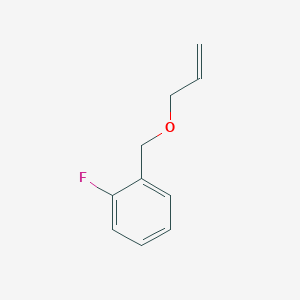
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
